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4-iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole

Catalog No.
S15851861
CAS No.
M.F
C10H17IN2
M. Wt
292.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole

Product Name

4-iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole

IUPAC Name

4-iodo-3,5-dimethyl-1-pentan-3-ylpyrazole

Molecular Formula

C10H17IN2

Molecular Weight

292.16 g/mol

InChI

InChI=1S/C10H17IN2/c1-5-9(6-2)13-8(4)10(11)7(3)12-13/h9H,5-6H2,1-4H3

InChI Key

SRRUVFRYDBFEKP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C(=C(C(=N1)C)I)C

4-Iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with iodine and two methyl groups at the 3 and 5 positions, along with a pentan-3-yl group at the 1 position. Its molecular formula is C10H14IN3C_{10}H_{14}IN_3, and it possesses unique structural characteristics that contribute to its chemical reactivity and biological activity. The presence of the iodine atom enhances its electrophilic properties, making it a versatile intermediate in organic synthesis and a subject of interest in medicinal chemistry.

Typical of pyrazole derivatives, including:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Electrophilic Aromatic Substitution: The aromatic nature of the pyrazole ring allows for electrophilic substitution reactions, which can introduce different substituents onto the ring.
  • Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

These reactions are significant for synthesizing derivatives with potential biological activity or improved properties.

Research indicates that compounds containing pyrazole moieties exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown moderate antimicrobial activity against various bacterial strains, comparable to established antibiotics like ciprofloxacin .
  • Anti-inflammatory Effects: Pyrazoles are often investigated for their potential anti-inflammatory effects, particularly in the context of non-steroidal anti-inflammatory drugs.
  • Antitumor Activity: Certain pyrazole derivatives have been studied for their ability to inhibit tumor growth in vitro and in vivo.

The specific biological activities of 4-iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole may vary based on its structure and substituents.

The synthesis of 4-iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole can be approached through several methods:

  • Hydrazone Formation: Starting from appropriate carbonyl compounds, hydrazones can be formed using hydrazine derivatives.
  • Cyclization: The hydrazone can undergo cyclization to form the pyrazole ring under acidic or basic conditions.
  • Iodination: Iodination can be achieved through electrophilic aromatic substitution or using iodine reagents in the presence of suitable solvents.

These methods allow for the introduction of various functional groups and modifications to tailor the compound's properties for specific applications.

4-Iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole has potential applications in:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting infections or inflammatory diseases.
  • Agricultural Chemistry: Its derivatives could be explored as fungicides or herbicides due to their potential biological activity against plant pathogens.
  • Material Science: Pyrazole-based compounds are investigated for their use in organic electronics and photonic materials due to their unique electronic properties.

Studies on interaction mechanisms involving 4-iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole could include:

  • Protein-Ligand Binding: Investigating how this compound interacts with specific proteins can reveal its mechanism of action and potential therapeutic targets.
  • Enzyme Inhibition Studies: Understanding its role as an inhibitor for various enzymes could provide insights into its pharmacological applications.

Such studies are critical for elucidating the compound's biological mechanisms and optimizing its efficacy.

Several compounds share structural similarities with 4-iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole. Here are some notable examples:

Compound NameStructureUnique Features
4-Bromo-3,5-dimethyl-1H-pyrazoleStructureBromine substitution instead of iodine; potential differences in reactivity.
4-Methyl-3,5-dimethyl-1H-pyrazoleStructureLacks halogen; may exhibit different biological activities.
4-Iodo-3-methyl-5-nitro-1H-pyrazoleStructureContains a nitro group; may enhance certain pharmacological properties.

Uniqueness

The uniqueness of 4-iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole lies in its specific combination of iodine substitution and pentanoyl side chain. This configuration potentially enhances its solubility and bioavailability compared to other similar compounds, making it a promising candidate for further research and development in both pharmaceutical and agricultural applications.

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

292.04365 g/mol

Monoisotopic Mass

292.04365 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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